molecular formula C12H16F6N5O2P B069271 Hdbtu CAS No. 164861-52-3

Hdbtu

Cat. No.: B069271
CAS No.: 164861-52-3
M. Wt: 407.25 g/mol
InChI Key: QGYDGCPRFFOXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate: (HDBTU) is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its high efficiency and mild reaction conditions, making it a popular choice in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: HDBTU can be synthesized by reacting 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-amine with trimethylthiourea in the presence of hexafluorophosphoric acid. The reaction typically occurs under mild conditions and yields a white to light yellow solid .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified and crystallized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: HDBTU primarily undergoes substitution reactions, particularly in peptide synthesis. It acts as a coupling reagent, facilitating the formation of peptide bonds by activating carboxylic acids .

Common Reagents and Conditions:

    Reagents: 1-Hydroxybenzotriazole (HOBt), carboxylic acids, amines.

    Conditions: Mild conditions, typically at room temperature or slightly elevated temperatures.

Major Products: The major products formed from reactions involving this compound are peptides, where the carboxylic acid group of one amino acid is coupled with the amine group of another .

Mechanism of Action

HDBTU activates carboxylic acids by forming a stabilized 1-Hydroxybenzotriazole (HOBt) leaving group. The carboxyl group of the acid attacks the imide carbonyl carbon of this compound, forming an activated ester. This ester is then attacked by an amine, leading to the formation of the desired amide bond and the release of the benzotriazole N-oxide .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high efficiency, mild reaction conditions, and reduced racemization compared to other coupling reagents. Its ability to form stable intermediates and facilitate smooth peptide bond formation makes it a preferred choice in peptide synthesis .

Properties

IUPAC Name

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDGCPRFFOXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hdbtu
Reactant of Route 2
Hdbtu
Reactant of Route 3
Hdbtu
Reactant of Route 4
Hdbtu
Reactant of Route 5
Hdbtu
Reactant of Route 6
Hdbtu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.